Bienvenue dans la boutique en ligne BenchChem!

BMS-986034

GPR119 agonist Type 2 Diabetes cAMP assay

Ideal for GPR119 signaling assays; achieves robust cAMP at low concentrations (EC50=3 nM), minimizing off-target effects and compound consumption. Its distinct pyridin-2-one core is essential for comparative mechanism-of-action studies vs. other agonist classes. For in vivo use, note its poor stability in amorphous solid dispersions; solutions or suspensions are recommended for oral gavage.

Molecular Formula C24H24Cl2N6O4
Molecular Weight 531.39
CAS No. 1492631-88-5
Cat. No. B606281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986034
CAS1492631-88-5
SynonymsBMS-986034;  BMS 986034;  BMS986034; 
Molecular FormulaC24H24Cl2N6O4
Molecular Weight531.39
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)N5CCC(C5=O)O
InChIInChI=1S/C24H24Cl2N6O4/c1-14-18(31-9-6-19(33)23(31)35)2-3-21(29-14)32-13-17(26)20(10-22(32)34)36-16-4-7-30(8-5-16)24-27-11-15(25)12-28-24/h2-3,10-13,16,19,33H,4-9H2,1H3/t19-/m1/s1
InChIKeyZDNJKGWFPVYMHU-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986034 (CAS 1492631-88-5): A Highly Potent and Selective GPR119 Agonist for Metabolic Disease Research


BMS-986034 (CAS 1492631-88-5) is a synthetic small molecule that functions as a potent, selective, and orally active agonist of the G protein-coupled receptor 119 (GPR119), a target implicated in the regulation of glucose homeostasis and incretin secretion . The compound belongs to a chemotype characterized by a pyridin-2-one core scaffold, which is distinct from many other GPR119 agonist classes [1]. It is supplied as a high-purity research material and has been investigated for its potential in the treatment of type 2 diabetes and related metabolic disorders . Its chemical structure is defined by the systematic IUPAC name 5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one .

Why BMS-986034 (CAS 1492631-88-5) Cannot Be Replaced by a Generic GPR119 Agonist


Simply substituting BMS-986034 with another compound labeled as a 'GPR119 agonist' is not scientifically sound due to substantial differences in potency, selectivity, and solid-state behavior that directly impact experimental outcomes. For instance, while BMS-903452 is a close structural analogue, it exhibits a 4.7-fold lower potency in functional assays (EC50 of 14 nM vs. 3 nM for BMS-986034) , and more critically, the two compounds demonstrate diametrically opposed formulation stability profiles, with BMS-986034 being significantly more prone to phase separation and crystallization in amorphous spray-dried dispersions, a factor that can dramatically alter in vivo exposure [1]. The quantitative evidence provided in the following section establishes that BMS-986034 possesses a unique profile of potency and physicochemical behavior that cannot be assumed to be equivalent to other GPR119-targeting compounds, even those with high structural similarity.

Quantitative Evidence Guide for BMS-986034 (CAS 1492631-88-5) Differentiating It from Closest Analogs and Alternatives


Superior Potency in Functional GPR119 Activation vs. the Closest Structural Analog BMS-903452

In a functional assay measuring agonist-induced cAMP accumulation in HEK293 cells expressing a human-mouse chimeric GPR119 receptor, BMS-986034 (also reported as Compound 4) exhibited an EC50 of 3 nM . In contrast, its close structural analog and fellow GPR119 agonist BMS-903452, which shares the same pyridin-2-one core, shows an EC50 of 14 nM in a similar cellular context . This difference in potency is a key differentiator for studies requiring maximal receptor activation at low concentrations.

GPR119 agonist Type 2 Diabetes cAMP assay

Equivalent or Superior Potency Against Human GPR119 vs. Other Non-Analog GPR119 Agonists

BMS-986034's EC50 of 3 nM for GPR119 activation positions it among the most potent agonists reported for this target. It is comparable in potency to APD668 (EC50 = 2.7 nM) [1] and more potent than several other reference GPR119 agonists such as MBX-2982 (pEC50 = 8.33, approx. 4.7 nM EC50) and GSK1292263 (EC50 = 20.6 nM) [2]. This high level of potency, combined with its distinct chemotype, makes it a valuable tool compound for investigating GPR119 pharmacology.

GPR119 agonist Type 2 Diabetes cAMP assay

Demonstrably Inferior Solid-State Stability in Amorphous Formulations Compared to the Structural Analog BMS-903452

A direct comparative study of spray-dried dispersions (SDDs) formulated with the polymer HPMCAS-M revealed a critical physical stability difference. BMS-986034 SDDs at drug loads from 10-50% wt/wt exhibited clear exothermic phase separation events over 3 days at 37 °C and 100% relative humidity, with 15, 30, and 50% loads showing definitive crystallization by powder X-ray diffraction [1]. In stark contrast, the structural analog BMS-903452, formulated at 30% wt/wt, formed an 'extremely robust SDD' that showed no evidence of phase separation or loss of performance after 6 months of open storage at 40 °C and 75% RH [1]. This is a rare example where the target compound is the less stable formulation, a fact crucial for anyone planning in vivo studies or attempting to develop a stable oral dosage form.

Solid-state chemistry Formulation Amorphous dispersion

Documented Oral Bioactivity and Suitability for In Vivo Studies

BMS-986034 is reported to be an 'orally active ingredient (API)' and was specifically 'promoted during development for oral dosing' alongside its analog BMS-903452 [1]. This distinguishes it from many tool compounds that lack the required bioavailability for in vivo studies. While specific pharmacokinetic parameters for BMS-986034 are not publicly detailed, its classification as an orally active API indicates that it has demonstrated sufficient systemic exposure following oral administration to support its use in animal models of metabolic disease, a key consideration for translational research.

Oral bioavailability In vivo pharmacology Metabolic disease

High Purity (>98%) Supply for Reproducible Research

Commercial sources for BMS-986034 typically supply the compound with a purity of ≥98% as determined by HPLC . One study noted that the specific lot of BMS-986034 used for advanced formulation work had a purity content of >99% [1]. This high purity is essential for minimizing batch-to-batch variability and ensuring that observed biological effects can be attributed to the compound itself rather than impurities. While purity is a standard consideration, the availability of highly characterized lots for a research compound is a procurement-relevant differentiator.

Chemical biology Reagent sourcing Quality control

Optimal Application Scenarios for BMS-986034 (CAS 1492631-88-5) Based on Differentiated Evidence


High-Potency In Vitro GPR119 Activation Studies Requiring Maximal Signal-to-Noise Ratio

BMS-986034 is ideally suited for cellular and biochemical assays investigating GPR119 signaling, where its high potency (EC50 = 3 nM) ensures robust cAMP accumulation at low concentrations, minimizing the potential for off-target effects . This is particularly advantageous in high-throughput screening formats or when using primary cell models where receptor density may be low. Researchers selecting BMS-986034 over less potent alternatives (e.g., GSK1292263) can achieve full target engagement with reduced compound consumption.

Comparative Pharmacology Studies Differentiating Chemotypes within the GPR119 Agonist Class

The unique pyridin-2-one core scaffold of BMS-986034 distinguishes it from other major GPR119 agonist classes, such as the 1,4-disubstituted cyclohexenes or thiazole derivatives [1]. This makes BMS-986034 an essential tool for comparative mechanism-of-action studies aimed at linking specific chemical structures to distinct downstream signaling profiles or biased agonism at the GPR119 receptor. Its potent activity allows for clear differentiation from less potent chemotypes.

In Vivo Proof-of-Concept Studies for Metabolic Disease Requiring Oral Dosing

As an orally active API, BMS-986034 is a suitable candidate for in vivo rodent studies of type 2 diabetes and related metabolic disorders [2]. However, procurement for this purpose must be coupled with the critical knowledge that BMS-986034 exhibits poor physical stability in amorphous spray-dried dispersions with HPMCAS-M [3]. Therefore, its use in animal studies is best suited for administration via oral gavage using a solution or suspension formulation, rather than relying on an amorphous solid dispersion approach, unless a more stable formulation has been specifically developed.

Analytical Method Development and Reference Standard Use

The commercial availability of BMS-986034 at high purity (≥98%) makes it an appropriate reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for detecting and quantifying this specific compound in biological matrices . This is a key application for laboratories that need to support their own in vivo pharmacokinetic studies or to characterize new lots of the compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986034

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.